molecular formula C20H11F2N5O3S2 B15109965 5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide

5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide

Cat. No.: B15109965
M. Wt: 471.5 g/mol
InChI Key: PJGAOXWTAZXFKR-UHFFFAOYSA-N
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Description

5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide involves multiple steps, each requiring precise reaction conditionsCommon reagents used in these reactions include various halogenating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving specific molecular targets.

Mechanism of Action

The mechanism of action of 5-(3,4-difluorophenyl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H11F2N5O3S2

Molecular Weight

471.5 g/mol

IUPAC Name

5-(3,4-difluorophenyl)-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H11F2N5O3S2/c1-9-16(19-24-17(27-30-19)15-3-2-6-31-15)32-20(23-9)25-18(28)13-8-14(29-26-13)10-4-5-11(21)12(22)7-10/h2-8H,1H3,(H,23,25,28)

InChI Key

PJGAOXWTAZXFKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)F)F)C4=NC(=NO4)C5=CC=CS5

Origin of Product

United States

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